2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-yl 4-methylbenzenesulfonate is a complex organic compound that falls under the category of sulfonate esters. This compound is characterized by its unique structural features, including multiple ether and amine functionalities, which contribute to its potential applications in medicinal chemistry and drug delivery systems.
This compound can be classified as a sulfonate ester due to the presence of a sulfonate group attached to an alkyl chain. Its structure indicates that it may also be categorized as a PEGylated compound, which often enhances solubility and bioavailability in pharmaceutical applications.
The synthesis of 2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-yl 4-methylbenzenesulfonate typically involves several key steps:
The synthetic pathway may utilize various reagents such as:
The molecular structure of 2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-yl 4-methylbenzenesulfonate can be represented using its molecular formula . The structure contains multiple ether linkages and a sulfonate ester functional group.
Key structural data includes:
This extensive branching and functionalization suggest significant flexibility and potential for interaction with biological targets .
The compound can participate in various chemical reactions:
Common reagents involved in these reactions include:
The mechanism of action for this compound primarily revolves around its ability to interact with biological macromolecules through its functional groups. The azide group enables it to form stable conjugates via click chemistry, potentially facilitating targeted drug delivery.
The pharmacokinetics of this compound will largely depend on its conjugation with other molecules and its subsequent interactions within biological systems.
The compound is expected to exhibit high solubility in aqueous media due to its PEGylated nature. The presence of multiple oxygen atoms in its structure enhances hydrogen bonding capabilities.
Key chemical properties include:
2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-yl 4-methylbenzenesulfonate has potential applications in:
The synthesis of 2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-yl 4-methylbenzenesulfonate (CAS: 1404111-69-8) relies fundamentally on tosylate-activated PEGylation strategies that exploit the superior leaving group capability of the tosylate moiety for nucleophilic displacement reactions. This compound features a heptaethylene glycol (PEG7) spacer terminated by a tert-butoxycarbonyl-protected amine at one end and a tosylate-activated hydroxyl group at the other, making it a key intermediate in bioconjugation chemistry [3]. The synthetic sequence typically initiates with the selective monoalkylation of a polyethylene glycol derivative, where the nucleophilic attack of a hydroxyl-terminated PEG on epichlorohydrin or similar electrophiles forms the ether-linked backbone. Subsequent tosylation of the terminal hydroxyl group using p-toluenesulfonyl chloride (TsCl) in anhydrous dichloromethane (DCM) in the presence of triethylamine (TEA) as an acid scavenger yields the activated PEG-tosylate intermediate .
Critical to this approach is the chemoselectivity achieved through controlled stoichiometry and reaction conditions. The PEG chain length must be precisely controlled to yield the pentaoxa (PEG7) segment. Commercial sources list this compound under synonyms such as Boc-NH-PEG7-Tos, highlighting its dual functionalization [3]. The tosylate group serves as an activation handle for subsequent nucleophilic substitutions (e.g., with amines or thiols), enabling covalent linkage to biomolecules or solid supports. A key advantage lies in the tosylate’s stability compared to halides, which minimizes side reactions like elimination during storage or handling.
Table 1: Key Building Blocks in Tosylate-Activated PEGylation
| Building Block | Role in Synthesis | Key Reaction Conditions | Intermediate Function |
|---|---|---|---|
| Polyethylene Glycol Monomethyl Ether (PEG7-OH) | Backbone formation | Alkali-mediated Williamson ether synthesis | Provides pentaoxa core |
| p-Toluenesulfonyl Chloride | Tosylating agent | DCM, 0–5°C, TEA base | Activates terminal hydroxyl |
| tert-Butoxycarbonyl-protected aminoethanol | Amine introduction | Nucleophilic displacement of tosylate | Installs Boc-protected amine terminus |
The mechanistic pathway involves SN2 displacement at the terminal carbon of the tosylate. The electron-withdrawing nature of the sulfonate ester polarizes the C–O bond, facilitating attack by nucleophiles (e.g., Boc-protected amines) under mild conditions (40–60°C in acetonitrile or DMF). This strategy avoids side products commonly observed with mesylates or triflates, such as over-sulfonation or hydrolysis . The scalability of this route is evidenced by its adoption in industrial catalogues, though challenges persist in purifying long-chain PEG derivatives due to their hygroscopicity [3].
The tert-butoxycarbonyl (Boc) group is indispensable for assembling the 5-azanonadecan scaffold, providing temporary protection to the amine functionality during the synthesis of this multifunctional molecule. The Boc group is introduced early in the synthetic sequence by reacting the primary amine of aminoethanol or a similar precursor with di-tert-butyl dicarbonate [(Boc)2O] in a mixture of tetrahydrofuran (THF) and water at 0–25°C [2] [5]. This forms the Boc-protected aminoethanol, which subsequently displaces a terminal tosylate of the PEG chain via nucleophilic substitution. The Boc group’s stability under basic and nucleophilic conditions (e.g., etherification or tosylation reactions) ensures the amine remains protected while the PEG backbone and tosylate terminus are assembled [3].
Deprotection is achieved under mild acidic conditions (e.g., 25–50% trifluoroacetic acid in DCM), cleaving the Boc group to generate the free amine without degrading the polyether chain or tosylate functionality. This chemoselectivity is critical, as alternative protecting groups (e.g., Fmoc) require basic deprotection (piperidine), which could hydrolyze the tosylate ester. The Boc group’s orthogonality to other protecting strategies enables modular synthesis of derivatives, such as conjugating the deprotected amine to carboxylic acids or carbonyl-containing biomolecules [5].
Table 2: Comparison of Amine Protection Strategies for Azanonadecan Synthesis
| Protecting Group | Deprotection Conditions | Compatibility with PEG-Tosylate | Side Reactions |
|---|---|---|---|
| tert-Butoxycarbonyl (Boc) | TFA/DCM (mild acid) | High | Minimal; avoids tosylate hydrolysis |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Piperidine/DMF (base) | Low | Base-induced tosylate solvolysis |
| Benzyloxycarbonyl (Cbz) | H2/Pd-C (hydrogenolysis) | Moderate | Risk of over-reduction |
The Boc group’s steric bulk also suppresses diamino impurities during nucleophilic displacement. Unprotected amines can act as nucleophiles and electrophiles, leading to oligomerization. In contrast, Boc-protected amines exclusively act as nucleophiles, ensuring monoalkylation and high yields (>85%) of the desired azanonadecan scaffold [2]. This efficiency is evident in commercial offerings of the Boc-protected product at >97% purity [3].
The assembly of the pentaoxa-azanonadecan core demands precision optimization of two critical reactions: (1) the etherification to form the polyethylene oxide backbone, and (2) the sulfonation to install the terminal tosylate activating group.
Etherification Optimization: The formation of the 3,8,11,14,17-pentaoxa (PEG7) chain employs Williamson ether synthesis, where alkoxide nucleophiles attack alkyl halides or epoxides. Key parameters include:
Stepwise coupling of shorter PEG segments (e.g., ethylene glycol derivatives) ensures chain-length uniformity. For example, coupling Boc-protected amino-PEG3-acid (CAS: 462100-06-7) with tetraethylene glycol tosylate builds the PEG7 chain iteratively [4]. Purification via silica gel chromatography removes cyclic oligomers and unreacted starting materials, yielding >90% pure intermediates.
Sulfonation Optimization: Tosylation of the terminal hydroxyl uses p-toluenesulfonyl chloride under Schotten-Baumann conditions:
Table 3: Optimized Parameters for Key Reactions
| Reaction | Optimal Catalyst/Base | Temperature Range | Reaction Time | Yield |
|---|---|---|---|---|
| Etherification (Williamson) | NaH (1.1 equiv) | 60–80°C | 12–24 hours | 75–85% |
| Sulfonation (Tosylation) | TEA (2.5 equiv) | 0–5°C | 2–4 hours | 80–90% |
| Nucleophilic Displacement | KI (catalytic) | 40–60°C | 8–12 hours | 85–95% |
Catalytic potassium iodide (KI, 5–10 mol%) enhances nucleophilic displacement rates by converting the tosylate to the more reactive iodide in situ (Finkelstein reaction). The final product is purified by recrystallization from toluene/heptane mixtures to remove residual sulfonyl chlorides and polyethylene glycol impurities, achieving >95% purity . Challenges include the hygroscopic nature of PEG intermediates, which necessitates rigorous drying under vacuum to avoid hydrolysis during tosylation. Industrial suppliers note limited availability due to these purification hurdles, underscoring the sensitivity of the process [3] .
CAS No.: 31868-18-5
CAS No.: 18375-61-6
CAS No.: 9005-53-2
CAS No.:
CAS No.: 6027-71-0